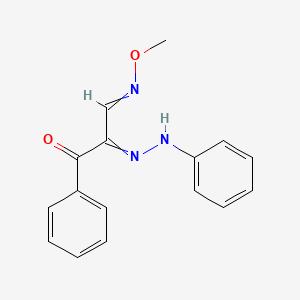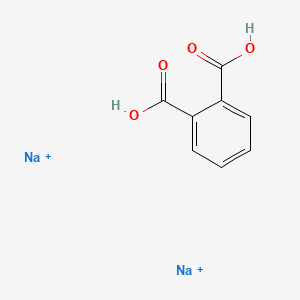![molecular formula C13H9N3O3 B11726815 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of indole-3-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione.
Barbituric acid: Another precursor used in the synthesis.
Oxindole derivatives: Products of the oxidation of the indole moiety.
Uniqueness
This compound is unique due to its combination of the indole and barbituric acid moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9N3O3 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
6-hydroxy-5-(indol-3-ylidenemethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19) |
Clé InChI |
FHZSIVDOUKDCAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


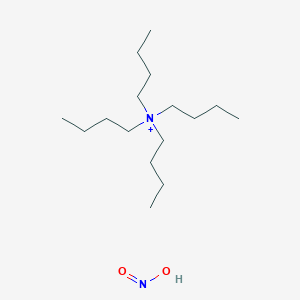
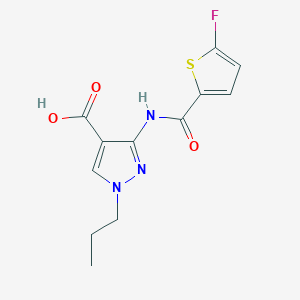

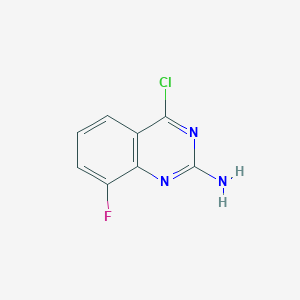
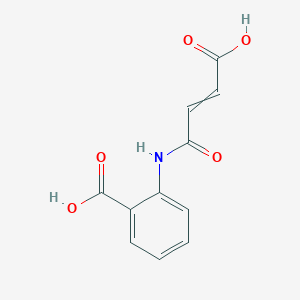


![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)

